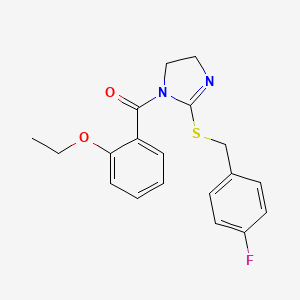
(2R)-2-(Oxolan-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(Oxolan-3-yl)propan-1-amine, also known as (R)-(+)-3-Methylmorpholine, is a chiral amine that has been widely used in organic synthesis. It is a versatile building block for the preparation of various chiral compounds, such as pharmaceuticals, agrochemicals, and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-(Oxolan-3-yl)propan-1-amine is not well understood. However, it is believed that it acts as a chiral auxiliary or a chiral ligand in various reactions. As a chiral auxiliary, it can control the stereochemistry of a reaction by forming a diastereomeric complex with a substrate. As a chiral ligand, it can coordinate with a metal center and induce chirality in a catalytic reaction.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of (2R)-2-(Oxolan-3-yl)propan-1-amine. However, it has been reported to exhibit low toxicity and good biocompatibility. It has also been used in the preparation of chiral drugs, which indicates its potential for pharmaceutical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2R)-2-(Oxolan-3-yl)propan-1-amine in lab experiments are its high enantioselectivity, versatility, and ease of use. It can be easily synthesized and purified, and it can be used in various reactions. However, its limitations include its high cost, limited availability, and potential toxicity.
Direcciones Futuras
There are several future directions for the research and development of (2R)-2-(Oxolan-3-yl)propan-1-amine. These include the development of new synthesis methods, the optimization of existing methods, the exploration of its potential for pharmaceutical applications, and the study of its mechanism of action. In addition, the preparation of chiral materials using (2R)-2-(Oxolan-3-yl)propan-1-amine is an emerging area of research, which offers new opportunities for its application in various fields.
Métodos De Síntesis
The synthesis of (2R)-2-(Oxolan-3-yl)propan-1-amine can be achieved through different methods, such as asymmetric hydrogenation, enzymatic resolution, and chiral auxiliary-based methods. The most common method is asymmetric hydrogenation, which involves the reduction of a prochiral ketone using a chiral catalyst. The chiral catalyst can be a transition metal complex, such as rhodium or ruthenium, or a chiral ligand, such as BINAP or DIOP. The reaction can be carried out in various solvents, such as ethanol or tetrahydrofuran, at different temperatures and pressures.
Aplicaciones Científicas De Investigación
(2R)-2-(Oxolan-3-yl)propan-1-amine has been widely used in scientific research as a chiral building block. It has been used in the synthesis of various chiral compounds, such as pharmaceuticals, agrochemicals, and materials. For example, (2R)-2-(Oxolan-3-yl)propan-1-amine has been used in the synthesis of the antidepressant drug duloxetine, the antihypertensive drug nebivolol, and the herbicide flumioxazin. It has also been used in the preparation of chiral ligands, catalysts, and polymers.
Propiedades
IUPAC Name |
(2R)-2-(oxolan-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(4-8)7-2-3-9-5-7/h6-7H,2-5,8H2,1H3/t6-,7?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZZZCIUOWXQBI-PKPIPKONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(Oxolan-3-yl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

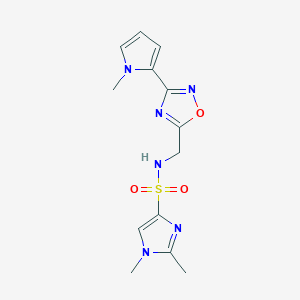
![ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylate](/img/structure/B2708348.png)
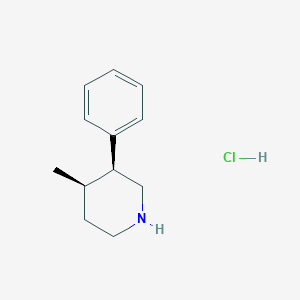


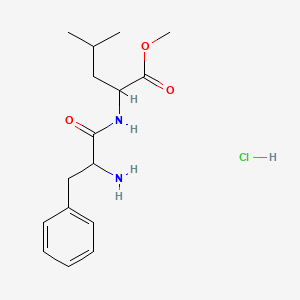


![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2708361.png)
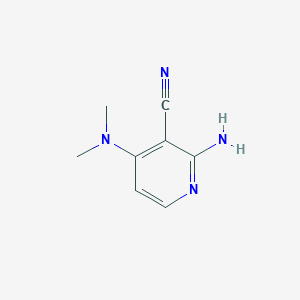
![2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B2708363.png)
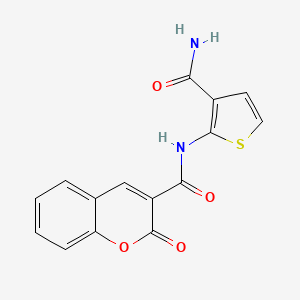
![N-(2-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2708367.png)
